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Abstract
Tepotinib is a potent and selective small-molecule inhibitor of the MET receptor tyrosine

kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14

skipping alterations. As with many targeted therapies, the development of drug resistance is a

significant clinical challenge. This document provides a comprehensive guide to utilizing a

genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance

to Tepotinib. Understanding these resistance mechanisms is crucial for the development of

combination therapies and next-generation inhibitors to improve patient outcomes.

Introduction
The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase that, upon

binding its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways

such as RAS/ERK/MAPK, PI3K/AKT, and JAK/STAT, driving cell proliferation, survival, and

motility.[1] Dysregulation of the MET pathway, through mutations, amplification, or

overexpression, is a known oncogenic driver in various cancers.[1] Tepotinib effectively

inhibits MET kinase activity, leading to tumor regression in MET-dependent cancers.[2][3]

However, acquired resistance to Tepotinib can emerge through various mechanisms, including

on-target secondary mutations in the MET kinase domain (e.g., D1228 and Y1230 mutations)

and activation of bypass signaling pathways that reactivate downstream effectors
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independently of MET.[4][5] Genome-wide CRISPR-Cas9 screens offer a powerful, unbiased

approach to systematically identify all genes that contribute to drug resistance.[6][7][8] By

creating a diverse pool of single-gene knockout cells, researchers can select for populations

that survive and proliferate in the presence of a drug, thereby identifying the genes whose

inactivation confers a resistance phenotype.[6][7][9]

These application notes provide a detailed protocol for conducting a CRISPR-Cas9 knockout

screen to identify Tepotinib resistance genes, from experimental design to data analysis.

Data Presentation: Potential Genes Conferring
Resistance to MET Inhibitors
While a specific, publicly available dataset from a genome-wide CRISPR screen for Tepotinib
monotherapy resistance is not currently available, the following table summarizes potential

resistance genes based on known mechanisms of resistance to MET inhibitors like Tepotinib,

Crizotinib, and Capmatinib, as identified through various experimental approaches including

sequencing of resistant clones and screens with other kinase inhibitors. This curated list can

serve as a valuable reference for validating hits from a Tepotinib-specific screen.
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Gene Function/Pathway Implication in Resistance

On-Target

MET Receptor Tyrosine Kinase

Secondary mutations in the

kinase domain (e.g., D1228,

Y1230) can prevent inhibitor

binding.[4][5]

Bypass Pathways

EGFR
Receptor Tyrosine Kinase

(ErbB family)

Amplification or activating

mutations can activate

downstream signaling

(PI3K/AKT, MAPK)

independently of MET.[10]

KRAS GTPase (MAPK pathway)

Activating mutations can

bypass the need for upstream

MET signaling to activate the

MAPK pathway.[4]

BRAF
Serine/Threonine Kinase

(MAPK pathway)

Activating mutations can also

lead to constitutive activation

of the MAPK pathway.

PIK3CA
Catalytic subunit of PI3K

(PI3K/AKT pathway)

Activating mutations can

sustain signaling through the

PI3K/AKT pathway, promoting

cell survival.[4]

PTEN
Phosphatase (negative

regulator of PI3K/AKT)

Loss-of-function mutations can

lead to hyperactivation of the

PI3K/AKT pathway.

Other

FGFR1 Receptor Tyrosine Kinase

Amplification or activation can

provide an alternative signaling

route to drive cell proliferation

and survival.
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AXL Receptor Tyrosine Kinase

Upregulation can contribute to

bypass signaling and

resistance.

SRC Non-receptor Tyrosine Kinase

Can act as a downstream

effector of multiple RTKs and

contribute to resistance

signaling.

Mandatory Visualization
c-Met Signaling Pathway and Tepotinib Inhibition
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Caption: c-Met signaling pathway and the inhibitory action of Tepotinib.
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Experimental Workflow for CRISPR-Cas9 Knockout
Screen
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Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify drug resistance

genes.

Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell
Line

Cell Culture: Culture the target cancer cell line (e.g., a MET-amplified NSCLC cell line) in the

recommended medium and conditions.

Lentiviral Transduction: Transduce the cells with a lentiviral vector expressing Cas9 and a

selection marker (e.g., blasticidin).

Antibiotic Selection: Two days post-transduction, begin selection with the appropriate

antibiotic (e.g., 5-10 µg/mL blasticidin).

Clonal Expansion: After selection, expand the surviving polyclonal population or perform

single-cell cloning to establish a monoclonal Cas9-expressing cell line.

Cas9 Activity Validation: Validate Cas9 activity using a functional assay, such as transduction

with a lentiviral vector carrying an sgRNA targeting a surface protein (e.g., CD81) followed by

FACS analysis, or by assessing the knockout efficiency of a housekeeping gene.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
Library Transduction:

Thaw the pooled lentiviral sgRNA library (e.g., GeCKO v2).

Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of

infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

A representation of at least 200-500 cells per sgRNA in the library should be maintained

throughout the experiment.
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Antibiotic Selection:

Two days post-transduction, select the transduced cells with the appropriate antibiotic

(e.g., 1-2 µg/mL puromycin) until a non-transduced control population is completely

eliminated (typically 3-5 days).

T0 Sample Collection:

After selection, harvest a representative population of cells to serve as the baseline (T0)

reference.

Extract genomic DNA (gDNA) from this sample.

Drug Treatment:

Plate the remaining cells into two groups: a control group treated with vehicle (DMSO) and

a treatment group treated with Tepotinib.

The concentration of Tepotinib should be predetermined to achieve significant but

incomplete cell killing (e.g., IC50 to IC80) over the course of the experiment (typically 14-

21 days).

Maintain the cells under continuous drug pressure, passaging as needed and maintaining

the required cell representation.

Final Sample Collection:

At the end of the treatment period, harvest the surviving cells from both the control and

Tepotinib-treated populations.

Extract gDNA from both samples.

Protocol 3: Next-Generation Sequencing and Data
Analysis

sgRNA Library Preparation for Sequencing:
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Amplify the sgRNA-containing cassettes from the extracted gDNA using a two-step PCR

protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing

adapters and barcodes.

Purify the PCR products.

Next-Generation Sequencing (NGS):

Sequence the purified libraries on a high-throughput sequencing platform (e.g., Illumina

NextSeq).

Aim for a sequencing depth that provides at least 100-300 reads per sgRNA.

Bioinformatic Analysis:

Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-

Cas9 Knockout) to analyze the sequencing data.

MAGeCK compares the sgRNA abundance between the Tepotinib-treated and control (or

T0) samples to identify sgRNAs that are significantly enriched in the resistant population.

The software provides a ranked list of genes based on the enrichment of their

corresponding sgRNAs, along with statistical significance (p-value and false discovery

rate).

Protocol 4: Hit Validation
Individual Gene Knockout:

For the top candidate genes identified in the screen, design and clone 2-3 individual

sgRNAs into a lentiviral vector.

Transduce the Cas9-expressing parental cell line with these individual sgRNA vectors to

generate single-gene knockout cell lines.

Functional Validation:
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Confirm gene knockout at the protein level by Western blot or at the genomic level by

sequencing.

Perform cell viability assays (e.g., CellTiter-Glo) to assess the sensitivity of the knockout

cell lines to a range of Tepotinib concentrations compared to the parental cell line. A

rightward shift in the dose-response curve for the knockout cells indicates resistance.

Investigate the mechanism of resistance by performing Western blot analysis of key

signaling pathways (e.g., p-MET, p-AKT, p-ERK) in the presence and absence of

Tepotinib.

Conclusion
The application of genome-wide CRISPR-Cas9 screens is a powerful and unbiased method for

elucidating the genetic basis of resistance to targeted therapies like Tepotinib. The protocols

outlined in this document provide a comprehensive framework for researchers to identify and

validate novel Tepotinib resistance genes. The identification of such genes will not only

enhance our understanding of the molecular mechanisms of drug resistance but also pave the

way for the rational design of combination therapies to overcome or prevent the emergence of

resistance, ultimately improving the clinical efficacy of MET inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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